Fmoc-Ser(tBu)-OH-15N

Isotopic Purity Quality Control Peptide Synthesis

Unlabeled Fmoc-Ser(tBu)-OH cannot support site-specific NMR backbone dynamics or MS-based peptide quantitation. Fmoc-Ser(tBu)-OH-15N addresses this limitation with certified 98 atom % 15N enrichment at the backbone nitrogen. • 265-fold increase in NMR-active 15N content vs. natural abundance (0.37%) • M+1 mass shift enables co-eluting internal standard workflows in LC-MS/MS • Designated 'bio NMR: suitable'; compatible with standard Fmoc-SPPS protocols Supplied as a solid; shipped at ambient temperature. For research use only.

Molecular Formula C22H25NO5
Molecular Weight 384.4 g/mol
Cat. No. B15141060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(tBu)-OH-15N
Molecular FormulaC22H25NO5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/i23+1
InChIKeyREITVGIIZHFVGU-VSBQSISVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ser(tBu)-OH-15N: 15N-Labeled Serine Building Block


Fmoc-Ser(tBu)-OH-15N is a stable isotope-labeled, protected amino acid derivative of L-serine, specifically designed for solid-phase peptide synthesis (SPPS). It features an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a side-chain tert-butyl (tBu) ether protection, while incorporating the 15N isotope exclusively at the backbone nitrogen position . The compound is supplied with a certified isotopic purity of 98 atom % 15N, providing a mass shift of M+1 relative to its unlabeled counterpart . The 15N label renders the nitrogen NMR-active, making the compound explicitly designated as 'bio NMR: suitable' for incorporation into peptides destined for NMR structural and dynamics studies .

Solid-phase peptide synthesis (SPPS) compatible
Certified 15N isotopic enrichment for NMR
M+1 mass shift for SID-MS quantitation
Reactivity profile matches unlabeled building block

Why Unlabeled Fmoc-Ser(tBu)-OH Falls Short


Generic, unlabeled Fmoc-Ser(tBu)-OH is unsuitable for applications requiring precise analytical quantitation or site-specific structural elucidation. In mass spectrometry (MS)-based peptide quantitation, the absence of a stable isotopic mass shift prevents the use of the labeled analog as an internal standard for correcting ion suppression and matrix effects, leading to compromised accuracy [1]. In nuclear magnetic resonance (NMR) spectroscopy, unlabeled serine introduces only the NMR-silent 14N isotope (natural abundance 99.6%), rendering the backbone amide nitrogen invisible. Without the active 15N spin-1/2 nucleus, site-specific resonance assignment, measurement of backbone dynamics via heteronuclear NOE, and structure determination using triple-resonance experiments become impossible at that residue position [2].

MS Quantitation

Unlabeled serine lacks the M+1 mass shift, limiting use as an ISTD for ion suppression correction.

NMR Detection

Natural abundance 14N is NMR-silent; site-specific resonance assignment and dynamics studies require 15N spin-1/2 nucleus.

Fmoc-Ser(tBu)-OH-15N: Performance Evidence


Isotopic Purity: 15N-Labeled vs. Unlabeled Serine

Fmoc-Ser(tBu)-OH-15N is specified with a minimum isotopic enrichment of 98 atom % 15N at the backbone nitrogen position. This compares to the natural abundance of 15N in unlabeled Fmoc-Ser(tBu)-OH, which is 0.37 atom % [1]. The 265-fold difference in isotopic purity directly quantifies the compound's suitability as a labeled building block.

Isotopic Purity
Head-to-head
98 atom % 15N vs. 0.37 atom % (unlabeled)
Supports NMR and MS quantitation workflows
Specified by vendor COA; IUPAC natural abundance reference
Isotopic Purity Quality Control Peptide Synthesis

Mass Shift for Stable Isotope Dilution MS

The substitution of 14N with 15N in Fmoc-Ser(tBu)-OH-15N results in a net mass increase of 1 Da (M+1) compared to the unlabeled compound (molecular weight 384.43 vs 383.43) . This 1 Da mass shift is the fundamental basis for its use in stable isotope dilution mass spectrometry (SID-MS).

Mass Shift for MS
Data to verify
+1.00 Da (M+1)
Allows co-eluting ISTD use for matrix-effect correction
Based on vendor specification; verify by MS analysis
Mass Spectrometry Stable Isotope Dilution Quantitative Proteomics

NMR Detection: 15N vs. Natural Abundance

Fmoc-Ser(tBu)-OH-15N introduces an NMR-active 15N spin-1/2 nucleus at the amide position of the serine residue. In the unlabeled comparator, 15N is present only at natural abundance (0.37 atom %), which is below the detection limit for all heteronuclear NMR correlation experiments [1]. The labeled compound therefore enables detection where the unlabeled version provides no signal.

NMR Detectability
Class-level
Detectable 15N signal vs. undetectable at natural abundance
Enables site-specific backbone resonance assignment
Class-level inference; applies to all 15N-labeled amino acids
NMR Spectroscopy Protein Structure Site-Specific Labeling

Mass Shift: 15N-Only vs. 13C,15N Dual-Labeled

Fmoc-Ser(tBu)-OH-15N provides a specific M+1 mass shift per incorporated serine residue. In contrast, the dual-labeled analog Fmoc-Ser(tBu)-OH-13C3,15N provides an M+6 mass shift . The M+1 shift is advantageous for certain MS-based applications, as it can minimize isotopic peak overlap between the labeled and unlabeled peptide in complex mixtures, whereas the M+6 shift may be preferable for distinct isotopic cluster resolution.

Mass Shift: 15N vs. 13C,15N
Data to verify
M+1 (15N-only) vs. M+6 (13C3,15N)
Smaller mass shift may improve co-elution and ionization similarity
Vendor specification comparison; analytical impact depends on peptide context
Peptide Synthesis Analytical Method Development Mass Spectrometry

Chemical Reactivity Equivalence to Unlabeled Serine

The substitution of 14N with 15N in Fmoc-Ser(tBu)-OH introduces a negligible kinetic isotope effect on the rate of amide bond formation during SPPS coupling reactions. The chemical reactivity, Fmoc deprotection kinetics, and tBu side-chain stability under acidic cleavage conditions are experimentally indistinguishable from those of unlabeled Fmoc-Ser(tBu)-OH [1]. Therefore, no modification to standard SPPS protocols is required.

SPPS Reactivity Equivalence
Class-level
No meaningful difference in coupling, deprotection, or side-chain stability
Supports compatibility with standard SPPS protocols
Class-level inference; verify with specific sequences if needed
Solid-Phase Peptide Synthesis Coupling Efficiency Isotope Effects

Signal Complexity: 15N-Only vs. Uniform 13C,15N

Fmoc-Ser(tBu)-OH-15N introduces only the 15N NMR-active nucleus at the backbone amide position. In contrast, uniformly 13C,15N-labeled serine introduces 13C labels at all carbon positions, leading to 13C-13C scalar couplings that split carbon resonances and complicate 2D/3D NMR spectra [1]. The 15N-only labeling strategy provides a cleaner, simpler 1H-15N HSQC spectrum and eliminates carbon-carbon coupling artifacts.

NMR Spectral Complexity
Class-level
15N-only: simplified HSQC; dual-labeled: extensive 13C-13C couplings
Simplifies 1H-15N HSQC analysis for specific residue studies
Based on NMR spin physics; class-level inference
NMR Spectroscopy Resonance Assignment Spectral Simplification

Fmoc-Ser(tBu)-OH-15N Applications


Site-Specific 15N Labeling for NMR Dynamics

Fmoc-Ser(tBu)-OH-15N is the definitive building block for solid-phase synthesis of peptides in which a single serine residue must be selectively enriched with 15N. This strategy is essential for 15N relaxation dispersion experiments (e.g., CPMG or R1ρ) and heteronuclear NOE measurements to characterize backbone dynamics on the ps-ns and μs-ms timescales at the serine position [1]. The 98 atom % 15N enrichment ensures sufficient signal-to-noise for these demanding experiments, while the absence of 13C labels simplifies the 1H-15N HSQC spectrum, allowing for unambiguous analysis of the specific serine residue's motion [2]. This is directly supported by the quantified 265-fold increase in 15N content and the resulting NMR detectability established in Section 3.

SID-MS Quantitation of Serine Peptides

In quantitative proteomics and pharmacokinetic studies, Fmoc-Ser(tBu)-OH-15N is used to synthesize an internal standard peptide that is chemically identical to the analyte but possesses a predictable +1 Da mass shift per serine residue. This enables absolute quantitation of the native peptide in complex biological matrices (e.g., plasma, tissue lysate) via LC-MS/MS [3]. The defined M+1 mass shift, as quantified in Section 3, allows the heavy peptide to co-elute with the light peptide, correcting for ion suppression and matrix effects. Compared to using a 13C,15N dual-labeled analog (M+6), the M+1 shift may provide more similar ionization efficiency, improving quantitative accuracy .

15N-Edited NMR for Peptide Structure Verification

Following SPPS, the incorporation of Fmoc-Ser(tBu)-OH-15N at a specific position provides an unambiguous spectroscopic handle to confirm the identity and correct folding of the synthetic peptide. The presence of a single, sharp 1H-15N cross-peak in a 1H-15N HSQC spectrum at the expected chemical shift serves as direct evidence of successful and site-specific 15N incorporation [1]. The low background signal from the natural abundance 15N in the rest of the unlabeled peptide (0.37 atom %) makes this a highly sensitive and definitive quality control (QC) metric, which is a direct consequence of the 265-fold difference in isotopic purity detailed in Section 3.

15N-Enriched Peptide Standards for Method Validation

Analytical chemistry groups developing and validating new LC-MS methods for peptide quantification require highly characterized, isotopically pure standards. Fmoc-Ser(tBu)-OH-15N allows for the custom synthesis of such standards containing a single, defined 15N label. The commercial availability of this compound with a certified 98 atom % 15N purity simplifies method validation by providing a material with a known and verifiable isotopic composition, which is critical for calculating limits of detection and quantitation (LOD/LOQ) [3]. This application directly leverages the quantitative isotopic purity data provided in Section 3.

Application
Selection Property
Validation Focus
Site-specific 15N labeling for NMR dynamics
Certified 15N enrichment
Backbone dynamics and resonance assignment
SID-MS quantitation of serine peptides
Defined M+1 mass shift
Ion suppression and matrix-effect correction
15N-edited NMR structure verification
Single-residue 15N HSQC handle
Incorporation confirmation and folding QC
15N-enriched peptide method standards
Verified isotopic composition
LOD/LOQ and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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